(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine
描述
属性
分子式 |
C11H9N5 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
N-(1H-imidazol-2-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C11H9N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-7H,(H2,14,15,16) |
InChI 键 |
CDFWKVORAWOKDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CN=C2C=C1NC3=NC=CN3 |
产品来源 |
United States |
生物活性
(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN, which features a quinoxaline moiety linked to an imidazole ring. This structural arrangement is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound include:
- ALK5 Inhibition : Studies have shown that compounds incorporating the imidazole and quinoxaline structures can act as selective inhibitors of ALK5 (activin receptor-like kinase 5), which is implicated in various cancers. For instance, modifications to these structures have resulted in compounds with subnanomolar ALK5 inhibitory activity, demonstrating potential as cancer therapeutics .
- Neuroprotective Effects : Research indicates that related imidazole derivatives exhibit neuroprotective properties by acting as antagonists at AMPA receptors, which are critical in excitatory neurotransmission. For example, a compound with a similar structure was found to have a Ki value of 0.084 µM against the AMPA receptor, suggesting potential applications in treating neurodegenerative diseases .
- Antitumor Activity : The compound has shown promising antitumor activity in various cancer cell lines. The presence of the quinoxaline moiety enhances the cytotoxic effects against several types of cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
Detailed Research Findings
- ALK5 Inhibition Studies : A series of derivatives were synthesized and evaluated for their ability to inhibit ALK5. The best-performing compounds showed high selectivity against a panel of protein kinases and demonstrated efficacy in animal models for cancer treatment .
- Neuroprotective Mechanisms : The neuroprotective effects were attributed to the ability of the compound to modulate glutamate signaling pathways, reducing excitotoxic damage in neuronal cells. This was evidenced by in vivo studies where treated mice exhibited reduced seizure activity compared to controls .
- Antitumor Mechanisms : Investigations into the mechanism of action revealed that this compound induced apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins, leading to cell cycle arrest .
科学研究应用
Anticancer Activity
Research indicates that quinoxaline derivatives, including (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine, exhibit antiproliferative effects against various cancer cell lines. These compounds target multiple pathways involved in tumor growth:
- Mechanism of Action: They inhibit tubulin polymerization and interfere with topoisomerase II-DNA interactions, which are crucial for DNA replication and cell division .
- Case Study: A study demonstrated that certain quinoxaline derivatives showed significant inhibition of colorectal cancer cell proliferation, suggesting a role in cancer therapy .
COX-2 Inhibition
The compound has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain:
- Inhibitory Effects: In vitro studies revealed that some derivatives exhibited moderate to high COX-2 inhibition efficiencies, indicating potential use as anti-inflammatory agents .
- Data Table: COX-2 Inhibition Efficiency
| Compound | Inhibition Efficiency (%) at 100 µg/mL | Notes |
|---|---|---|
| Compound 6e | 57.85 | Moderate inhibition |
| Compound 6d | 50.20 | Moderate inhibition |
| Control (Diclofenac) | 100.00 | Positive control |
Antibacterial Properties
The antibacterial activity of quinoxaline derivatives has been documented, showing efficacy against various bacterial strains:
- Research Findings: Compounds were tested against both Gram-positive and Gram-negative bacteria, with some exhibiting significant antimicrobial properties .
Neurological Applications
Recent studies suggest that quinoxaline derivatives may have neuroprotective effects:
- Mechanism: These compounds may modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Ocular Therapeutics
The compound's structural similarity to known ocular therapeutics positions it as a candidate for treating conditions such as glaucoma:
相似化合物的比较
Key Properties :
- Hazard Profile : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Polar Surface Area (TPSA): Estimated at 134 Ų (calculated from contributions of quinoxaline, imidazole, and amine groups), which aligns with thresholds for good oral bioavailability (TPSA < 140 Ų) .
Structural and Functional Analogues
The compound is compared to structurally related quinoxaline and imidazole derivatives, focusing on molecular properties, bioavailability, and pharmacological relevance.
Table 1: Comparative Analysis of Key Properties
*Estimated based on structural analogs.
Key Findings
Bioavailability: The target compound’s TPSA (134 Ų) and low rotatable bond count (2–3) suggest favorable oral bioavailability, consistent with guidelines for drug-like molecules .
Structural Modifications and Activity: Quinoxalin-6-amine (CAS 6298-37-9), a simpler analog, has a lower TPSA (~98 Ų) and molecular weight, which may enhance absorption but lacks the imidazole moiety’s pharmacophoric diversity . Imidazo[4,5-g]quinazolines (e.g., triaryl derivatives) incorporate bulkier aryl substituents, improving target binding but increasing metabolic clearance risks .
Toxicity and Stability: The target compound’s hazard profile (H302, H315) is comparable to other amines but requires careful handling .
Synthetic Accessibility: The synthesis of imidazo[4,5-g]quinazolines involves multi-step reactions with 4-substituted benzaldehydes, whereas the target compound may be synthesized via direct coupling of imidazole-2-amine and quinoxaline-6-amine precursors .
准备方法
Condensation of Ortho-Phenylenediamines with 1,2-Diketones
The foundational step involves cyclocondensation of ortho-phenylenediamine derivatives with 1,2-diketones to form the quinoxaline scaffold. A study demonstrated that 6-aminoquinoxaline derivatives could be synthesized in 75–92% yields under microwave irradiation (300 W, 120°C, 5–60 minutes), significantly outperforming conventional heating methods, which required prolonged reaction times (≥24 hours) and resulted in lower yields (≤45%). For example:
| Starting Material | Conditions | Yield (%) |
|---|---|---|
| 1,2-Diketone + 4-Nitro-1,2-phenylenediamine | Microwave, 120°C, 30 min | 89 |
| 1,2-Diketone + 4-Methoxy-1,2-phenylenediamine | Conventional, 80°C, 24 h | 38 |
This method minimizes side reactions such as oxidative degradation, which is prevalent in traditional thermal approaches.
Microwave-Assisted Nucleophilic Substitution
Functionalization of 6-fluoroquinoxaline intermediates via nucleophilic substitution with imidazoline precursors has been optimized using microwave irradiation. For instance, refluxing 6-fluoroquinoxaline with pyrrolidine in dimethyl sulfoxide (DMSO) at 150°C for 30 minutes under microwave conditions achieved 86% conversion , compared to 22% yield via conventional heating. Key parameters include:
-
Solvent : Polar aprotic solvents (e.g., DMSO, dimethylformamide) enhance nucleophilicity.
-
Base : Potassium carbonate (2 eq.) mitigates acid byproducts.
-
Temperature : 120–150°C ensures complete substitution without decomposition.
Formation of 1H-Imidazol-2-yl Moieties
The imidazoline ring is introduced via cyclocondensation reactions, often employing the Debus-Radiszewski method or modified Wallach syntheses.
Debus-Radiszewski Synthesis Approach
This classical method involves the reaction of glyoxal, ammonia, and aldehydes to form imidazoles. For N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, a two-step protocol is employed:
Cyclocondensation Using Ammonium Acetate
A robust alternative involves cyclocondensation of aldehydes with 1,2-diketones and ammonium acetate. For example, reacting 6-aminoquinoxaline with glyoxal and ammonium acetate in refluxing ethanol (12 hours) produced the imidazoline derivative in 72% yield . Key variables include:
-
Molar Ratio : A 1:1.2:1.5 ratio of quinoxaline amine:glyoxal:NH₄OAc maximizes yield.
-
Acid Catalyst : Acetic acid (10% v/v) accelerates ring closure.
Optimization of Reaction Conditions
Temperature and Time Parameters
Microwave irradiation reduces reaction times from hours to minutes. For example, cyclocondensation under microwave conditions (300 W, 100°C) achieved 89% yield in 15 minutes, versus 52% yield in 6 hours via conventional heating.
Solvent and Catalyst Selection
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMSO | 47.2 | 86 |
| Ethanol | 24.3 | 72 |
| Tetrahydrofuran | 7.6 | 41 |
Polar solvents like DMSO enhance dipole interactions, facilitating faster reaction kinetics. Catalysts such as p-toluenesulfonic acid (5 mol%) further improve yields to 91% .
Industrial-Scale Production Considerations
While lab-scale syntheses are well-established, industrial production requires addressing:
-
Cost Efficiency : Glyoxal and microwave reactors increase operational costs.
-
Purification Challenges : Column chromatography is impractical for large batches; crystallization in ethanol/water mixtures (3:1 v/v) offers a scalable alternative.
-
Safety : Exothermic reactions necessitate controlled temperature gradients to prevent thermal runaway.
常见问题
Q. What are the recommended synthetic routes for (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine?
Methodological Answer: The compound can be synthesized via coupling reactions involving imidazole and quinoxaline precursors. A general approach involves:
- Suzuki-Miyaura Cross-Coupling: Use palladium catalysts (e.g., Pd(dppf)Cl₂) to couple halogenated quinoxaline derivatives with imidazole boronic esters. Reaction conditions typically require inert atmospheres (argon), 1,4-dioxane/water solvent systems, and temperatures of 100°C for 4–6 hours .
- Schiff Base Formation: Condensation of amino-quinoxaline derivatives with aldehyde-functionalized imidazoles in polar aprotic solvents (e.g., DMF) at room temperature, followed by vacuum filtration to isolate products .
Q. Table 1: Synthetic Route Comparison
| Method | Catalyst/Solvent | Yield (%) | Purity Validation |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, 1,4-dioxane | 75–80 | NMR, ESI-MS |
| Schiff Base Condensation | DMF, RT | 65–70 | TLC, IR |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms proton environments and carbon frameworks. For example, quinoxaline aromatic protons appear as multiplets at δ 8.5–9.0 ppm, while imidazole protons resonate at δ 7.0–7.5 ppm .
- High-Resolution Mass Spectrometry (HR-MS): ESI-MS in positive ion mode validates molecular weight (e.g., m/z 342.1 [M + H]⁺ for derivatives) .
- Infrared Spectroscopy (IR): Stretching frequencies for N-H (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can density functional theory (DFT) methods predict the electronic properties of this compound?
Methodological Answer: DFT calculations using hybrid functionals (e.g., B3LYP) combined with basis sets (e.g., 6-31G*) can model:
- Electron Density Distribution: Identify nucleophilic/electrophilic sites via Mulliken charges or electrostatic potential maps.
- Thermochemical Accuracy: Becke’s exchange-correlation functional (exact exchange + gradient corrections) reduces errors in atomization energies (<2.4 kcal/mol) .
- Correlation Energy: The Colle-Salvetti formula, adapted into DFT, calculates correlation energy using electron density and kinetic energy terms .
Q. How to resolve contradictions between computational predictions and experimental data (e.g., spectroscopic or reactivity results)?
Methodological Answer:
- Systematic Validation: Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms .
- Reproducibility Checks: Replicate experimental conditions (solvent, temperature) in computational models. For example, implicit solvent models (e.g., PCM) adjust dielectric effects .
- Open Data Practices: Share raw computational and experimental datasets to enable peer validation, as advocated in health research frameworks .
Q. What strategies optimize synthetic yield and purity for scale-up studies?
Methodological Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) to minimize side reactions in cross-coupling steps .
- Solvent Optimization: Replace DMF with ethanol/water mixtures to improve solubility and reduce toxicity .
- Chromatographic Purification: Use silica gel columns with gradient elution (hexane/ethyl acetate) to isolate high-purity fractions .
Q. What in vitro assays evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values against Factor XIa using fluorogenic substrates, as demonstrated for imidazole-containing anticoagulants .
- Kinase Profiling: Test inhibition of TGF-β or tyrosine kinases via ATP-binding site competition assays .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
Q. Table 2: Biological Activity Data
| Assay Type | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Factor XIa Inhibition | Coagulation | 50–100 | Patent data |
| TGF-β Kinase Inhibition | Signal Transduction | 200–300 | Derivative studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
